2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives.
Preparation Methods
The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves a multi-step process. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate. This is followed by acetal deprotection to yield the desired compound . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, using reagents like alkyl halides.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as:
Fluconazole: An antifungal agent.
Alprazolam: An anxiolytic medication.
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: Studied for their anticancer properties.
Compared to these compounds, 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is unique due to its specific sulfanyl and acetamide functional groups, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C23H20N4OS |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H20N4OS/c1-17-12-14-19(15-13-17)24-21(28)16-29-23-26-25-22(18-8-4-2-5-9-18)27(23)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,24,28) |
InChI Key |
HNBFUKRUDCFSRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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